High Regioselectivity in Nickel-Catalyzed Arylation: Superior Control with Aryl Nucleophiles
In nickel-catalyzed coupling reactions with aryl nucleophiles, a monoacetate derivative of 6-Oxabicyclo[3.1.0]hex-3-ene demonstrates high regioselectivity, favoring the trans 1,3-isomer. This selectivity is significantly enhanced by the synergistic use of t-BuCN and NaI additives [1]. In contrast, the unfunctionalized cyclopentadiene monoepoxide itself or simpler allylic epoxides often give mixtures of regioisomers under similar conditions, highlighting the value of this specific scaffold and its optimized reaction protocols [1].
| Evidence Dimension | Regioselectivity in Ni-catalyzed coupling |
|---|---|
| Target Compound Data | Reaction of monoacetate derivative of 6-Oxabicyclo[3.1.0]hex-3-ene yields trans 1,3-isomer as the major product. Yields for the major isomer range from 59-90% depending on the aryl group. |
| Comparator Or Baseline | Unfunctionalized cyclopentadiene monoepoxide or simple allylic epoxides typically yield mixtures of regioisomers. |
| Quantified Difference | The use of the monoacetate derivative under optimized conditions (NiCl2(PPh3)2, t-BuCN, NaI) enables exclusive or highly preferential formation of a single regioisomer, whereas standard conditions on simple epoxides do not. |
| Conditions | NiCl2(PPh3)2 catalyst, lithium arylborates as nucleophiles, t-BuCN and NaI as additives. |
Why This Matters
This level of regiocontrol is essential for synthesizing complex aryl-substituted cyclopentene derivatives, which are common motifs in pharmaceuticals and agrochemicals, and cannot be reliably achieved with simpler epoxides.
- [1] Kobayashi, Y.; Takahisa, E.; Usmani, S. B. Realization of high regioselectivity in the coupling reaction of a cyclopentadiene monoepoxide equivalent and aryl nucleophiles. Tetrahedron Lett. 1998, 39 (7), 597-600. View Source
